Boc-L-Lys-Amc
Overview
Description
Boc-L-Lys-Amc is a fluorescent substrate for histone deacetylases (HDACs)12. After deacetylation by an HDAC, Boc-L-Lys-Amc is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity12.
Synthesis Analysis
The synthesis of Boc-L-Lys-Amc involves coupling an acetylated lysine group to puromycin, creating a masked cytotoxic agent3. This agent is serially activated by HDAC and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group, liberating puromycin3.
Molecular Structure Analysis
The molecular formula of Boc-L-Lys-Amc is C21H29N3O54. It has a molecular weight of 403.5 g/mol4. The InChIKey of Boc-L-Lys-Amc is BDIWFURAJXIIAA-INIZCTEOSA-N4.
Chemical Reactions Analysis
Boc-L-Lys-Amc undergoes deacetylation by an HDAC, followed by cleavage by trypsin56. This results in the release of 7-amino-4-methylcoumarin (AMC), whose fluorescence can be used to quantify HDAC activity56.
Physical And Chemical Properties Analysis
Boc-L-Lys-Amc has a molecular weight of 403.5 g/mol4. It has a topological polar surface area of 120 Ų4.
Scientific Research Applications
Boc-L-Lys-Amc has been utilized in genome editing, specifically in regulating CRISPR-Cas9 activity. A study by Suzuki et al. (2018) in "Scientific Reports" describes how genetic code expansion allowed the incorporation of Boc-L-Lys-Amc for stringent control of Cas9-mediated mammalian genome editing, demonstrating its potential in therapeutic genome editing and gene drives (Suzuki et al., 2018).
In the field of histone deacetylase (HDAC) research, Boc-L-Lys-Amc is used as a fluorescent substrate. Heltweg et al. (2003) in "Analytical Biochemistry" reported its use for assaying both zinc and NAD+-dependent HDACs, marking it as the first nonradioactive substrate for class III enzymes. This substrate allows for shorter assay times and is applicable to diverse sources of deacetylase activity (Heltweg et al., 2003).
Protease activity studies in various biological systems also employ Boc-L-Lys-Amc. Mumford et al. (1981) found significant neutral protease activity in rabbit reticulocyte and wheat germ lysates using Boc-L-Lys-Amc substrates (Mumford et al., 1981).
Zhang et al. (2012) in "Journal of Biomaterials Applications" used Boc-L-Lys-Amc in studying peptide dendrimers for nonviral gene delivery. Their research focused on the synthesis of proteasome inhibitors to enhance gene transfection efficiency (Zhang et al., 2012).
Reddy et al. (2018) described an assay using Boc-L-Lys-Amc for measuring HDAC activity in brain tissue, highlighting its relevance in studying the effects of HDAC inhibitors on neurological conditions (Reddy et al., 2018).
In peptide synthesis, Yi-nan and Key (2013) reported the use of Boc-L-Lys-Amc in the synthesis of peptides like Fmoc-L-Lys(Boc)-Gly-OH, indicating its role in simplifying peptide synthesis methods (Yi-nan & Key, 2013).
A study by Ciossek et al. (2008) in "Analytical Biochemistry" demonstrated the use of Boc-L-Lys-Amc in a homogeneous cellular HDAC assay for compound profiling and robotic screening, underscoring its utility in drug discovery (Ciossek et al., 2008).
Van de Vijver et al. (2010) explored the use of Boc-L-Lys-Amc for site-specific protein conjugation, highlighting its application in modifying chemically synthesized proteins (Van de Vijver et al., 2010).
Peek et al. (2009) synthesized Boc-L-Lysine derivatives for engineering redox-active peptides and proteins, showing its potential in creating light-harvesting proteins and molecular electronic devices (Peek et al., 2009).
Forró et al. (2021) discussed the use of Boc-L-Lys-Amc in Brain-on-Chip (BoC) biotechnology, highlighting its role in creating more faithful in vitro brain structures for neuroscience research (Forró et al., 2021).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. Personal protective equipment, including chemical impermeable gloves, should be used7. Adequate ventilation should be ensured, and all sources of ignition should be removed7.
Future Directions
The use of Boc-L-Lys-Amc in selective cancer therapy is promising3. It utilizes increased HDAC and tumor-associated protease activities produced in malignant cancer cells3. This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development that could be applied to many other cytotoxic agents3.
properties
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFURAJXIIAA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Lys-Amc |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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